molecular formula C10H9NO B1626236 Chroman-3-carbonitrile CAS No. 89197-60-4

Chroman-3-carbonitrile

Cat. No.: B1626236
CAS No.: 89197-60-4
M. Wt: 159.18 g/mol
InChI Key: KNCKBYYGFRTCKN-UHFFFAOYSA-N
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Description

Chroman-3-carbonitrile is a heterocyclic compound that belongs to the chromane family It features a benzopyran ring fused with a nitrile group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-3-carbonitrile can be synthesized through various methods. One common approach involves the multi-component reaction of aromatic aldehydes, malononitrile, and activated phenols. This reaction is typically catalyzed by acidic or basic catalysts under different conditions such as conventional heating, ultrasonic or microwave irradiation, and simple grinding .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs environmentally friendly and sustainable photocatalysts. For instance, the use of Cu3TiO4/g-C3N5 photocatalyst under visible light irradiation has been shown to enhance the photocatalytic performance, resulting in high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions: Chroman-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of this compound to its corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms, often using hydrogenation techniques.

    Substitution: Substitution reactions involve the replacement of the nitrile group with other functional groups, such as amines or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as sodium azide or halogenating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: Chroman-3-carboxylic acid derivatives.

    Reduction: Chroman-3-amine derivatives.

    Substitution: Various substituted chroman derivatives depending on the reagents used.

Scientific Research Applications

Chroman-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chroman-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    Chroman-4-one: Similar in structure but lacks the nitrile group at the third carbon position.

    Coumarin-3-carboxylic acid: Contains a carboxyl group instead of a nitrile group.

    Chroman-2-carbonitrile: The nitrile group is located at the second carbon position instead of the third.

Uniqueness: Chroman-3-carbonitrile is unique due to its specific positioning of the nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCKBYYGFRTCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551605
Record name 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89197-60-4
Record name 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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